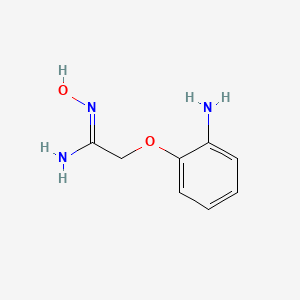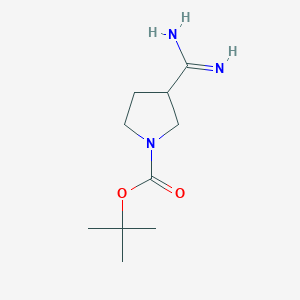![molecular formula C16H22FNO4 B15273066 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorophenyl group is introduced through a substitution reaction involving a fluorobenzene derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxycarbonyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions, and the amino group is subsequently substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted amino derivatives depending on the substituent introduced.
科学的研究の応用
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, including enzymes and receptors, facilitating the formation of desired products.
類似化合物との比較
- 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Comparison: Compared to similar compounds, 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of drugs with specific target interactions and improved pharmacokinetic profiles .
特性
分子式 |
C16H22FNO4 |
|---|---|
分子量 |
311.35 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22FNO4/c1-15(2,3)22-14(21)18-12(16(4,5)13(19)20)10-6-8-11(17)9-7-10/h6-9,12H,1-5H3,(H,18,21)(H,19,20) |
InChIキー |
XVRHQLVNWJJQHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


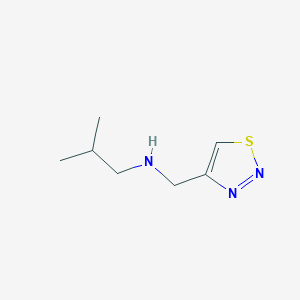
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)


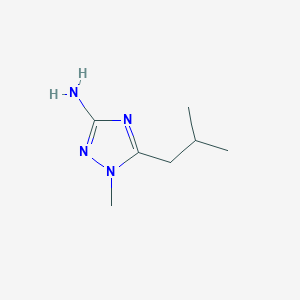
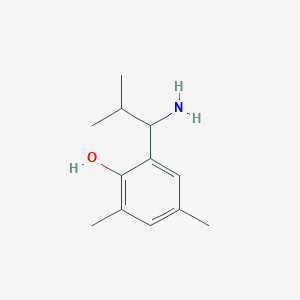
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
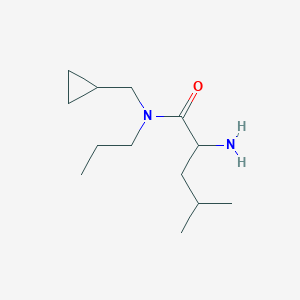
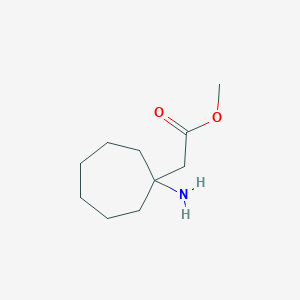

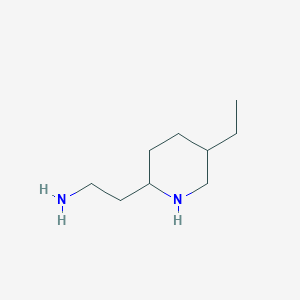
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
